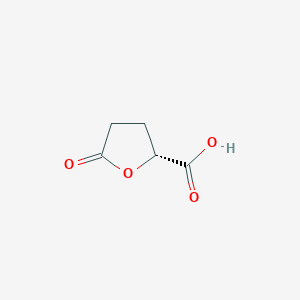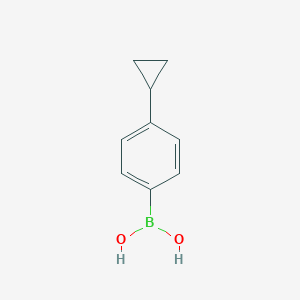
4-环丙基苯硼酸
描述
4-Cyclopropylphenylboronic acid is a type of boronic acid. Boronic acids are organic compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms . They are used as building blocks and synthetic intermediates .
Synthesis Analysis
Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The synthesis of boronic acids is relatively simple and well-known .Molecular Structure Analysis
The molecular formula of 4-Cyclopropylphenylboronic acid is C9H11BO2 . The InChI representation of the molecule is InChI=1S/C9H11BO2/c11-10 (12)9-5-3-8 (4-6-9)7-1-2-7/h3-7,11-12H,1-2H2 .Chemical Reactions Analysis
Boronic acids, such as 4-Cyclopropylphenylboronic acid, have the ability to readily bind with carbohydrates in water . This is due to the formation of stable transition complexes with sugars and amino acids .Physical And Chemical Properties Analysis
The molecular weight of 4-Cyclopropylphenylboronic acid is 162.00 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The exact mass of the molecule is 162.0852098 g/mol .科学研究应用
Sensing Technologies
4-Cyclopropylphenylboronic acid: is utilized in sensing applications due to its ability to form complexes with diols and strong Lewis bases . This interaction is pivotal in the development of sensors that can detect various substances, including glucose levels in diabetic care .
Drug Delivery Systems
In the realm of drug delivery, 4-Cyclopropylphenylboronic acid plays a crucial role in the creation of glucose-responsive polymeric nanoparticles . These nanoparticles are designed to respond to glucose levels, making them ideal for insulin delivery systems in diabetes management .
Protein Manipulation
The compound is instrumental in protein manipulation, where it is used to modify proteins for various biomedical applications. This includes the development of new therapeutic strategies where proteins can be labeled or altered at a molecular level .
Therapeutic Applications
4-Cyclopropylphenylboronic acid: is explored for its potential in therapeutic applications. Its unique chemistry allows for the development of new drug delivery strategies, particularly in targeting cancer cells and tumors .
Separation Technologies
In separation technologies, 4-Cyclopropylphenylboronic acid contributes to advancements in membrane-based separation methods. These methods are essential for isolating bioactive compounds from complex mixtures, which is significant in food processing and biotechnology .
Biological Labelling
The compound is used in biological labeling to tag biomolecules. This is crucial for tracking and analyzing biological processes, as well as for diagnostic purposes in medical research .
Polymer Research
4-Cyclopropylphenylboronic acid: serves as an intermediate in polymer research, aiding in the synthesis of various polymers and materials with specific properties for industrial applications .
Electrophoresis
Lastly, in electrophoresis, 4-Cyclopropylphenylboronic acid may be used to modify molecules to alter their charge and size, thereby affecting their movement and separation in an electric field. This is particularly useful in the separation and analysis of proteins and nucleic acids .
安全和危害
未来方向
属性
IUPAC Name |
(4-cyclopropylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO2/c11-10(12)9-5-3-8(4-6-9)7-1-2-7/h3-7,11-12H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLGFXOBRXSMJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2CC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60385961 | |
| Record name | 4-CYCLOPROPYLPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60385961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropylphenylboronic acid | |
CAS RN |
302333-80-8 | |
| Record name | 4-CYCLOPROPYLPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60385961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Cyclopropylbenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

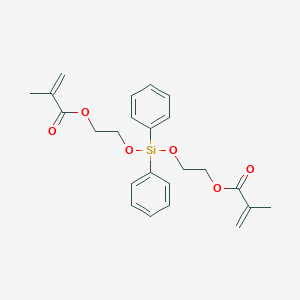
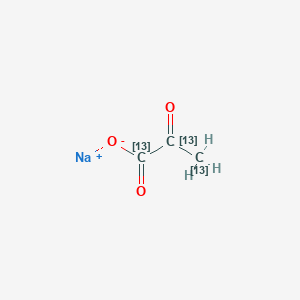
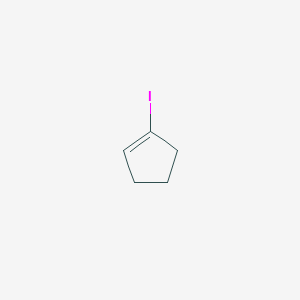
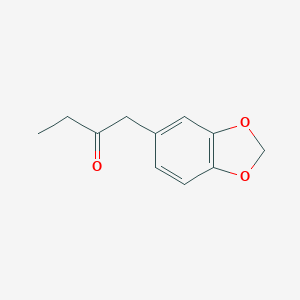

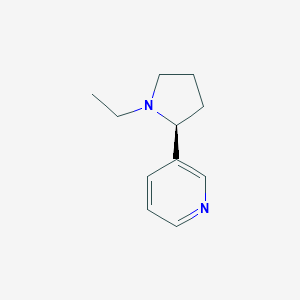



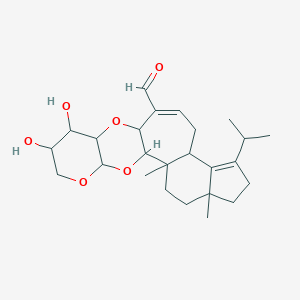
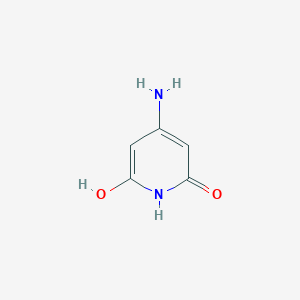
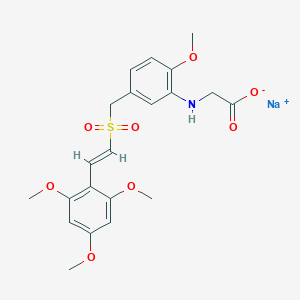
![[(2S,3S,4S,5R)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate](/img/structure/B104503.png)
